molecular formula C7H6BrN3 B1524614 4-Bromo-1H-indazol-7-amine CAS No. 1190319-80-2

4-Bromo-1H-indazol-7-amine

Cat. No.: B1524614
CAS No.: 1190319-80-2
M. Wt: 212.05 g/mol
InChI Key: CZHGKGRFBMFAFI-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indazol-7-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromo-1H-indazole is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-1H-indazol-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-1H-indazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1H-indazol-7-amine is unique due to the presence of both the amino and bromo groups, which provide a combination of reactivity and functionality not found in other similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

4-bromo-1H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHGKGRFBMFAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311808
Record name 4-Bromo-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-80-2
Record name 4-Bromo-1H-indazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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